molecular formula C17H20BN3O2 B1404083 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile CAS No. 1205683-41-5

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No. B1404083
M. Wt: 309.2 g/mol
InChI Key: RAVBHROQPGAMOP-UHFFFAOYSA-N
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Description

“4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile” is a chemical compound that contains a boron atom. It is part of the tetramethyl-1,3,2-dioxaborolane group . This compound is used in various chemical reactions, particularly in the synthesis of novel copolymers .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom, which is part of the tetramethyl-1,3,2-dioxaborolane group . The molecular weight of a similar compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is 229.09 g/mol .


Chemical Reactions Analysis

Compounds with the tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions . They can also be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been studied as a raw substitute material for the synthesis of related compounds. Its structure has been confirmed using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and X-ray diffraction. These studies help understand the molecular structure and properties of such compounds (Liao, Liu, Wang, & Zhou, 2022).
  • Similar compounds have been synthesized and characterized, confirming their structure through various spectroscopic methods and single-crystal X-ray diffraction. These studies contribute to the understanding of molecular structures and the development of new materials (Wu, Chen, Chen, & Zhou, 2021).

Theoretical Studies and Molecular Properties

  • Density Functional Theory (DFT) has been employed to calculate molecular structures of related compounds, aligning with experimental data from X-ray diffraction. This approach aids in understanding the molecular conformations and properties of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Application in Complex Formation

  • Research has explored the use of related compounds in forming complexes with platinum group metal ions. These studies are significant for understanding how such compounds interact with metals, which is important in the field of coordination chemistry (Sairem, Anna, Wang, Das, & Kollipara, 2012).

Biologically Active Compounds

  • Some derivatives of the compound have been used as intermediates in synthesizing biologically active compounds like crizotinib, highlighting its importance in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Molecular Docking Studies

  • These compounds have been used in molecular docking studies to understand their potential as inhibitors of Human Peroxiredoxin 5 and Tyrosine kinase receptor, which is crucial in anti-inflammatory drug research (Bharathi & Santhi, 2020).

Safety And Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-7-5-13(9-19)6-8-14/h5-8,10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVBHROQPGAMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
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4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
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4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
Reactant of Route 4
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4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
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4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

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